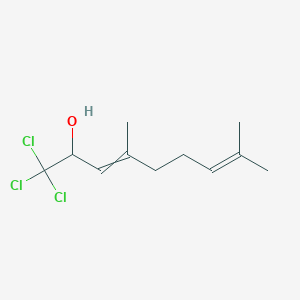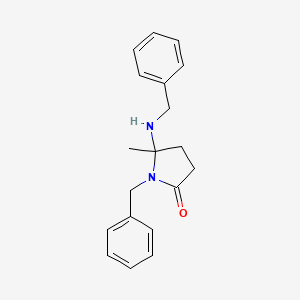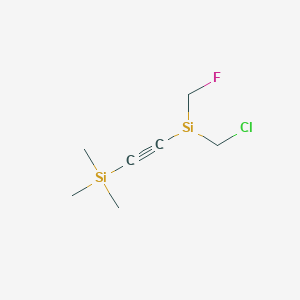
Silane, (cyclopropylmethoxy)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (cyclopropylmethoxy)trimethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a cyclopropylmethoxy group. This compound is part of the broader class of silanes, which are known for their versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (cyclopropylmethoxy)trimethyl- typically involves the reaction of cyclopropylmethanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the substitution of the hydroxyl group in cyclopropylmethanol with the trimethylsilyl group, resulting in the formation of the desired silane compound.
Industrial Production Methods
Industrial production of Silane, (cyclopropylmethoxy)trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (cyclopropylmethoxy)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes are often used as reducing agents.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various substituted silanes depending on the reagent used.
Applications De Recherche Scientifique
Silane, (cyclopropylmethoxy)trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, (cyclopropylmethoxy)trimethyl- involves the formation of stable silicon-carbon bonds. The silicon atom in the compound can form strong bonds with various organic and inorganic substrates, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in structure but lacks the cyclopropylmethoxy group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Cyclopropylmethyldimethylsilane: Similar but with different substituents on the silicon atom.
Uniqueness
Silane, (cyclopropylmethoxy)trimethyl- is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specific synthetic applications where such properties are desired.
Propriétés
Numéro CAS |
85696-54-4 |
|---|---|
Formule moléculaire |
C7H16OSi |
Poids moléculaire |
144.29 g/mol |
Nom IUPAC |
cyclopropylmethoxy(trimethyl)silane |
InChI |
InChI=1S/C7H16OSi/c1-9(2,3)8-6-7-4-5-7/h7H,4-6H2,1-3H3 |
Clé InChI |
UHNNKGHEOUDWJJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


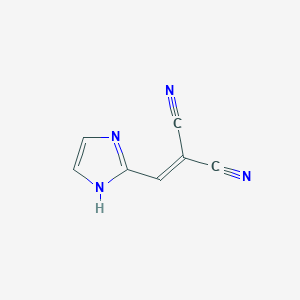
![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)
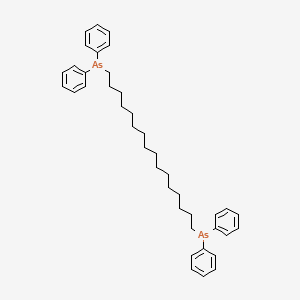
![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
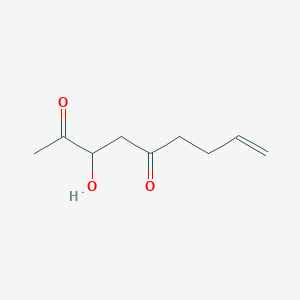
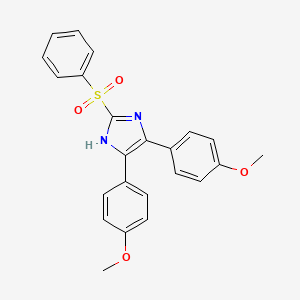
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
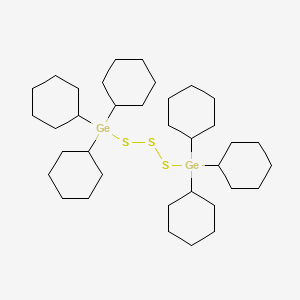
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
